molecular formula C21H18N2O5 B2889130 N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 400077-73-8

N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2889130
CAS No.: 400077-73-8
M. Wt: 378.384
InChI Key: WSIFCPGMCNFVAB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a methoxybenzyl group, and a dihydropyridinecarboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methoxybenzyl Group: This step often involves the alkylation of a suitable precursor with 4-methoxybenzyl chloride under basic conditions.

    Construction of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is a common method, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the dihydropyridine intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyridine ring, potentially converting it to an alcohol.

    Substitution: The benzodioxole and methoxybenzyl groups can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids such as aluminum chloride.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a modulator of enzyme activity.

    Chemical Research: It serves as a model compound in the study of complex organic reactions and the development of new synthetic methodologies.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and methoxybenzyl groups may facilitate binding to these targets, while the dihydropyridine ring can participate in redox reactions, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
  • N-(1,3-benzodioxol-5-yl)-1-(4-hydroxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
  • N-(1,3-benzodioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This modification can enhance its binding affinity to certain biological targets and alter its pharmacokinetic profile, making it a compound of particular interest in drug development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-26-16-7-4-14(5-8-16)12-23-10-2-3-17(21(23)25)20(24)22-15-6-9-18-19(11-15)28-13-27-18/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIFCPGMCNFVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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